molecular formula C22H34Br4O2 B14289375 1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene CAS No. 117408-76-1

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene

Cat. No.: B14289375
CAS No.: 117408-76-1
M. Wt: 650.1 g/mol
InChI Key: YULCSLCFZAOWNP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene is an organic compound characterized by the presence of bromomethyl and hexyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene typically involves the bromination of a precursor compound, such as 1,2,4,5-tetramethylbenzene, followed by the introduction of hexyloxy groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure selective bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methylated derivatives.

Scientific Research Applications

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene involves its ability to undergo various chemical transformations. The bromomethyl groups are reactive sites that can participate in substitution and oxidation reactions, leading to the formation of new functional groups. These transformations can affect the compound’s interactions with other molecules and its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrakis(bromomethyl)benzene: Lacks the hexyloxy groups, making it less versatile in certain applications.

    1,3,5-Tris(bromomethyl)benzene: Contains fewer bromomethyl groups, leading to different reactivity and applications.

    Hexakis(bromomethyl)benzene: Contains more bromomethyl groups, which can lead to increased reactivity but also more complex handling.

Uniqueness

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene is unique due to the presence of both bromomethyl and hexyloxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

117408-76-1

Molecular Formula

C22H34Br4O2

Molecular Weight

650.1 g/mol

IUPAC Name

1,2,4,5-tetrakis(bromomethyl)-3,6-dihexoxybenzene

InChI

InChI=1S/C22H34Br4O2/c1-3-5-7-9-11-27-21-17(13-23)19(15-25)22(20(16-26)18(21)14-24)28-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

YULCSLCFZAOWNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C(=C(C(=C1CBr)CBr)OCCCCCC)CBr)CBr

Origin of Product

United States

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